molecular formula C18H22BrN5O3S B11246953 4-{6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine

4-{6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine

Cat. No.: B11246953
M. Wt: 468.4 g/mol
InChI Key: CIWXVLUQUAZCIO-UHFFFAOYSA-N
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Description

4-{6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a bromobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a halogenated pyridazine derivative.

    Sulfonylation: The bromobenzenesulfonyl group is attached to the piperazine ring through a sulfonylation reaction, typically using bromobenzenesulfonyl chloride and a base such as triethylamine.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and piperazine rings.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The bromobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-{6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 4-{6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group can form strong interactions with active sites, while the morpholine and piperazine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{6-[4-(4-Methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine
  • 4-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine
  • 4-{6-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine

Uniqueness

Compared to its analogs, 4-{6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C18H22BrN5O3S

Molecular Weight

468.4 g/mol

IUPAC Name

4-[6-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C18H22BrN5O3S/c19-15-1-3-16(4-2-15)28(25,26)24-9-7-22(8-10-24)17-5-6-18(21-20-17)23-11-13-27-14-12-23/h1-6H,7-14H2

InChI Key

CIWXVLUQUAZCIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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